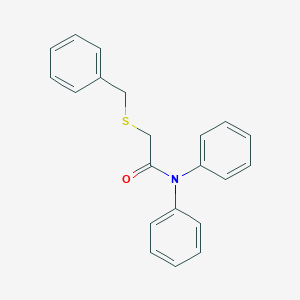![molecular formula C28H28N2O2 B303995 N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B303995.png)
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, also known as BPV(Phen), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) acts as a competitive inhibitor of PTPs, thereby modulating various signaling pathways involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Moreover, it has been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) in lab experiments is its specificity and potency in inhibiting PTPs. Moreover, it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen), including the development of more potent and selective PTP inhibitors, the evaluation of its efficacy in animal models of various diseases, and the exploration of its potential use in combination with other therapeutic agents. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify its potential targets in various signaling pathways.
Conclusion:
In conclusion, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is a promising chemical compound that has shown potential therapeutic applications in various fields. Its ability to inhibit PTPs and modulate various signaling pathways makes it an attractive candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in clinical trials.
Métodos De Síntesis
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) can be synthesized through a multi-step process involving the reaction of 4-benzylpiperidine, benzaldehyde, and benzoyl chloride in the presence of a base and a catalyst. The final product is obtained through recrystallization and purification methods.
Aplicaciones Científicas De Investigación
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide |
|---|---|
Fórmula molecular |
C28H28N2O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-(4-benzylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H28N2O2/c31-27(25-14-8-3-9-15-25)29-26(21-23-12-6-2-7-13-23)28(32)30-18-16-24(17-19-30)20-22-10-4-1-5-11-22/h1-15,21,24H,16-20H2,(H,29,31)/b26-21- |
Clave InChI |
AWDYISYQPHXNTF-QLYXXIJNSA-N |
SMILES isomérico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303913.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B303915.png)

![3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303921.png)
![3-amino-6-tert-butyl-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303922.png)
![3-amino-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B303926.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B303928.png)
![2-[(6-tert-butyl-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B303930.png)
![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(benzylsulfanyl)-2,5-pyrrolidinedione](/img/structure/B303931.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B303932.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B303933.png)
![3-[3-(Hydroxymethyl)-1-piperidinyl]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303934.png)
![3-(2-Ethyl-1-piperidinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303935.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B303936.png)